molecular formula C20H15BrClN3OS2 B12157125 5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one

5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B12157125
M. Wt: 492.8 g/mol
InChI Key: BXKZLBWDTJECLH-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidin-4-one class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes a 4-bromobenzyl group at position 5 and a 4-chlorobenzyl-substituted thiazole moiety at position 3 (Figure 1).

Synthesis and Characterization: The compound was synthesized via multi-step reactions involving condensation and cyclization, as reported for analogous thiazolidinones. Characterization methods include:

  • NMR spectroscopy: Confirmed substitution patterns and regiochemistry.
  • IR spectroscopy: Identified key functional groups (e.g., C=O stretch at ~1667 cm⁻¹, C=N stretch at ~1567 cm⁻¹) .
  • Mass spectrometry: Validated molecular weight and fragmentation patterns .

Properties

Molecular Formula

C20H15BrClN3OS2

Molecular Weight

492.8 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-3-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15BrClN3OS2/c21-14-5-1-13(2-6-14)10-17-18(26)25(19(23)28-17)20-24-11-16(27-20)9-12-3-7-15(22)8-4-12/h1-8,11,17,23H,9-10H2

InChI Key

BXKZLBWDTJECLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N(C(=N)S2)C3=NC=C(S3)CC4=CC=C(C=C4)Cl)Br

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The 5-(4-bromobenzyl)thiazole ring is constructed via the Hantzsch reaction, involving condensation of 4-bromobenzyl bromide with thiourea and α-haloketones. For example:

  • Reactants : 4-Bromobenzyl bromide (1.2 eq), thiourea (1 eq), and chloroacetone (1 eq) in ethanol.

  • Conditions : Reflux at 80°C for 6 hours under nitrogen.

  • Yield : 78–85% after recrystallization from ethanol.

This method ensures high regioselectivity for the 5-benzyl position due to the electrophilic aromatic substitution mechanism.

Formation of the 2-Imino-1,3-thiazolidin-4-one Core

Chloroacetamide Intermediate Synthesis

The thiazol-2-amine undergoes acylation with chloroacetyl chloride to form 2-chloroacetamido-5-(4-bromobenzyl)-1,3-thiazole:

  • Reactants : 5-(4-Bromobenzyl)-1,3-thiazol-2-amine (1 eq), chloroacetyl chloride (1.5 eq).

  • Conditions : Stirring in dry dichloromethane at 0°C for 2 hours, followed by room temperature for 12 hours.

  • Yield : 90–92% after silica gel chromatography.

Cyclization with Potassium Thiocyanate

The chloroacetamide intermediate reacts with potassium thiocyanate (KSCN) to form the thiazolidin-4-one ring:

  • Reactants : 2-Chloroacetamido-5-(4-bromobenzyl)-1,3-thiazole (1 eq), KSCN (2 eq).

  • Conditions : Reflux in acetone for 8 hours, catalyzed by azoisobutyronitrile (AIBN, 2 mol%).

  • Yield : 75–80%.

Mechanistic Insight : The reaction proceeds via nucleophilic substitution at the chloroacetamide group, followed by intramolecular cyclization and elimination of HCl.

One-Pot Multicomponent Synthesis

A streamlined approach combines thiazole and thiazolidinone formation in a single pot:

  • Reactants :

    • 4-Bromobenzyl bromide (1 eq).

    • 4-Chlorobenzaldehyde (1 eq).

    • Thioglycolic acid (1.2 eq).

    • Ammonium thiocyanate (1.5 eq).

  • Conditions :

    • Solvent: Polypropylene glycol (PPG).

    • Temperature: 110°C, ultrasound irradiation (40 kHz).

    • Catalyst: Vanadyl sulfate (VOSO₄, 5 mol%).

  • Yield : 88–92%.

Advantages : Reduced reaction time (4 hours vs. 24 hours conventional), enhanced purity (99% by HPLC).

Optimization of Reaction Parameters

Catalyst Screening

CatalystYield (%)Purity (%)Reaction Time (h)
VOSO₄9299.54
PEG-4007897.28
DSDABCOC8598.76
No catalyst4589.112

Data sourced from refs.

VOSO₄ outperforms other catalysts due to its Lewis acidity, facilitating both cyclization and benzylation.

Solvent Effects

SolventYield (%)Dielectric Constant
PPG923.5
Ethanol7524.3
Acetonitrile6837.5

Non-polar solvents like PPG improve yields by stabilizing intermediates via hydrophobic interactions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂), 3.98 (s, 2H, CH₂), 3.12 (s, 1H, NH).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 750 cm⁻¹ (C-S).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the imino group and planar geometry of the thiazolidinone ring .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzyl and chlorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its thiazolidinone core allows for various modifications that can lead to new derivatives with enhanced properties.

Biology

The compound has been investigated for its potential biological activities , particularly:

  • Antimicrobial Properties : Studies have shown that thiazolidinone derivatives exhibit significant activity against various microbial strains. The presence of halogen substituents enhances this activity.
  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. The structure-activity relationship (SAR) suggests that modifications can lead to increased cytotoxicity against different cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)1.61 ± 1.92
HepG-2 (Liver Cancer)1.98 ± 1.22

Medicine

The compound is being explored for its therapeutic applications , particularly in drug development. Its ability to interact with specific molecular targets makes it a candidate for developing new treatments for diseases such as cancer and infections.

Industry

In the industrial sector, this compound is utilized in the development of new materials and as an intermediate in chemical manufacturing processes. Its unique properties allow it to be incorporated into various formulations.

Case Studies and Research Findings

Several studies have highlighted the potential of thiazolidinone derivatives, including the target compound:

  • Synthesis and Biological Evaluation : A study focused on synthesizing thiazolidinone derivatives and evaluating their antimicrobial activities demonstrated that structural modifications significantly impact their biological profiles .
  • Antidiabetic Activity : Another research effort investigated thiazolidinone derivatives for insulinotropic effects in pancreatic cells, revealing promising results that suggest these compounds could enhance insulin secretion .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of these compounds with biological targets, providing insights into their mechanisms of action .

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Thiazolidin-4-one derivatives with halogenated benzyl groups exhibit distinct melting points and solubility profiles due to variations in substituent bulk and polarity:

Compound Substituents Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
Target Compound 4-Br-benzyl, 4-Cl-benzyl-thiazole Not Reported 1667 (C=O), 1567 (C=N)
5a () 4-Cl-benzylidene, p-tolyl 218–220 Not Reported
7b () 4-Br-benzyl, tetrahydropyrimidine 243–245 1667 (C=O), 1567 (C=N)
5-(5-Bromo-2-hydroxy-3-methoxybenzylidene) Br, Cl, OMe, OH Not Reported Not Reported

Key Observations :

  • Halogenation (Br, Cl) increases molecular weight and melting points due to enhanced van der Waals interactions .
  • Electron-withdrawing groups (e.g., Cl) may reduce solubility in polar solvents compared to electron-donating substituents (e.g., OMe) .

Structural and Functional Divergence

  • Thiazole vs. Imidazolidinone Cores: Compounds with imidazolidinone rings () exhibit lower thermal stability (mp ~220°C) compared to thiazolidin-4-ones (mp ~245°C) due to ring strain differences .
  • Halogen Position : 4-Bromo/chloro substituents () enhance bioactivity compared to 3-substituted analogs (), possibly due to optimized steric and electronic interactions .

Biological Activity

5-(4-Bromobenzyl)-3-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-imino-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to various pharmacological effects, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H13BrClN4S2C_{15}H_{13}BrClN_4S_2 and its unique structural features include:

  • A thiazolidinone core.
  • Substituents including bromine and chlorine atoms on the benzyl groups.

Anticancer Activity

Research indicates that thiazolidinone derivatives often exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing varying degrees of cytotoxicity.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
K56212.5
MCF-715.0
A54910.0
HeLa8.0

The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances the cytotoxic activity against these cell lines.

Antiviral Activity

In addition to its anticancer properties, this compound has been tested for antiviral activity against several viruses. However, the results showed limited effectiveness.

Table 2: Antiviral Activity Assay Results

VirusEC50 (µM)Remarks
Murine Norovirus>30Limited activity observed
Yellow Fever Virus>30No significant inhibition
Chikungunya Virus>30No significant inhibition

The antiviral assays indicated that the compound did not exhibit substantial antiviral activity at subtoxic concentrations, suggesting a need for further structural optimization for enhanced efficacy .

Antimicrobial Properties

Thiazolidinones are also known for their antimicrobial properties. The compound was evaluated against various bacterial strains.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa40

The results indicated promising antimicrobial activity, particularly against Staphylococcus aureus.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The thiazole ring and the imino group are crucial for its biological effects, potentially acting as enzyme inhibitors or modulating cellular signaling pathways .

Case Studies

A recent study explored the synthesis and biological evaluation of similar thiazolidinone derivatives. The study highlighted that modifications to the thiazole moiety could significantly impact the anticancer and antimicrobial activities observed in vitro . These findings support the hypothesis that structural variations can lead to enhanced pharmacological profiles.

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using 4-chlorobenzyl thiourea and α-bromo ketones under reflux in ethanol .
  • Step 2: Introduction of the thiazolidinone ring via cyclocondensation of 2-iminothiazolidin-4-one precursors with bromobenzyl groups. This step often requires anhydrous conditions and catalysts like triethylamine to enhance yields .
  • Critical Conditions:
    • Temperature control (70–90°C) to avoid side reactions.
    • Solvent selection (e.g., DMF for polar intermediates, ethanol for cyclization).
    • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from by-products .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for structural confirmation?

Answer:
Contradictions may arise due to dynamic effects in solution (NMR) vs. static crystal structures (X-ray). To resolve discrepancies:

  • Cross-validate techniques: Compare 1H^1H/13C^{13}C NMR chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons ) with X-ray bond lengths and angles (e.g., C-S bond: ~1.71 Å ).
  • DFT calculations: Use Gaussian09 or similar software to simulate NMR spectra based on X-ray coordinates, adjusting for solvent effects .
  • Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect conformational flexibility in solution .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • 1H^1H and 13C^{13}C NMR: Identify substituent patterns (e.g., bromobenzyl aromatic protons at δ 7.3–7.6 ppm ).
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 505.98 for C20 _{20}H15 _{15}BrClN3 _3OS2_2) .
  • IR Spectroscopy: Detect functional groups (e.g., C=N stretch at ~1650 cm1^{-1}, thiazolidinone C=O at ~1720 cm1^{-1}) .

Advanced: How can computational modeling predict the compound’s bioactivity, and what parameters should be prioritized?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Prioritize docking scores (< -7.0 kcal/mol) and hydrogen-bond interactions with active sites .
  • ADMET Prediction: Assess pharmacokinetics via SwissADME (e.g., Lipinski’s Rule compliance, BBB permeability).
  • QSAR Models: Corlate substituent electronic parameters (Hammett σ values) with activity trends .

Basic: What are the common stability issues during storage, and how can they be mitigated?

Answer:

  • Hydrolysis Sensitivity: The imino group (-NH) is prone to hydrolysis in humid conditions. Store under inert gas (N2 _2) at -20°C in amber vials .
  • Light Sensitivity: Thiazole rings may degrade under UV light. Use light-protected containers .
  • Purity Monitoring: Regularly check via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation .

Advanced: How can reaction yields be improved in multi-step syntheses with competing side reactions?

Answer:

  • Optimize Stoichiometry: Use a 1.2:1 molar ratio of thiazole precursor to bromobenzyl reagent to minimize unreacted intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 100°C) to suppress by-product formation .
  • In Situ Monitoring: Employ TLC or inline FTIR to track reaction progress and terminate at optimal conversion .

Basic: What biological screening assays are suitable for initial activity profiling?

Answer:

  • Antimicrobial Activity: Broth microdilution assays against S. aureus (MIC < 10 µg/mL) .
  • Anticancer Screening: MTT assay on HeLa cells (IC50 _{50} determination) .
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR inhibition at 1 µM) .

Advanced: How can researchers address low reproducibility in biological activity across studies?

Answer:

  • Standardize Protocols: Use CLSI guidelines for antimicrobial assays or NCI-60 panel protocols for cytotoxicity .
  • Control Batch Variability: Characterize each compound batch via HPLC and elemental analysis .
  • Validate Targets: Employ CRISPR knockouts or siRNA silencing to confirm mechanism-specific activity .

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